molecular formula C18H19BrN2O5 B12490971 Ethyl 5-{[(5-bromofuran-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Ethyl 5-{[(5-bromofuran-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12490971
M. Wt: 423.3 g/mol
InChI Key: WDAYDFOEIUEQNS-UHFFFAOYSA-N
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Description

ETHYL 5-(5-BROMOFURAN-2-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a synthetic organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of a bromofuran amide group and a morpholine ring attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(5-BROMOFURAN-2-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multi-step organic reactions. One possible synthetic route could include:

    Bromination: Introduction of a bromine atom to the furan ring.

    Amidation: Formation of the amide bond between the bromofuran and an amine.

    Esterification: Formation of the benzoate ester.

    Morpholine Addition: Introduction of the morpholine ring to the benzoate ester.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(5-BROMOFURAN-2-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking of chemical bonds through the addition of water.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a probe to study biological pathways.

    Medicine: Potential use in drug development for its pharmacological properties.

    Industry: Use in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ETHYL 5-(5-BROMOFURAN-2-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-(5-CHLOROFURAN-2-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE
  • ETHYL 5-(5-IODOFURAN-2-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE
  • ETHYL 5-(5-FLUOROFURAN-2-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE

Uniqueness

ETHYL 5-(5-BROMOFURAN-2-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, iodo, and fluoro analogs

Properties

Molecular Formula

C18H19BrN2O5

Molecular Weight

423.3 g/mol

IUPAC Name

ethyl 5-[(5-bromofuran-2-carbonyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C18H19BrN2O5/c1-2-25-18(23)13-11-12(20-17(22)15-5-6-16(19)26-15)3-4-14(13)21-7-9-24-10-8-21/h3-6,11H,2,7-10H2,1H3,(H,20,22)

InChI Key

WDAYDFOEIUEQNS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)Br)N3CCOCC3

Origin of Product

United States

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